(3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone
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Overview
Description
(3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound features a chlorophenyl group attached to a spirocyclic diazaheterocycle, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone typically involves the following steps:
Formation of the Diazaspiro[5.5]undecane Core: : This can be achieved through the cyclization of appropriate diamines and carboxylic acids or their derivatives[_{{{CITATION{{{_2{Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro5. ....
Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where a chlorobenzene derivative is reacted with an acyl chloride in the presence of a Lewis acid catalyst[_{{{CITATION{{{2{Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro5. ...[{{{CITATION{{{_3{this compound](https://www.benchchem.com/zh/product/b7843972).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
(3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone: undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: : Substitution reactions at the chlorophenyl group can introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Lewis acids like aluminum chloride (AlCl₃) are used for Friedel-Crafts acylation reactions.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of amines or other reduced forms.
Substitution: : Introduction of various functional groups at the chlorophenyl ring.
Scientific Research Applications
(3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Studied for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone exerts its effects involves binding to specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
(3-Chlorophenyl)(2,8-diazaspiro[5.5]undecan-2-yl)methanone: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: : Other spirocyclic diazaheterocycles, chlorophenyl derivatives, and related compounds.
Uniqueness: : The specific arrangement of the spirocyclic core and the chlorophenyl group contribute to its distinct chemical properties and biological activity.
Properties
IUPAC Name |
(3-chlorophenyl)-(2,8-diazaspiro[5.5]undecan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O/c17-14-5-1-4-13(10-14)15(20)19-9-3-7-16(12-19)6-2-8-18-11-16/h1,4-5,10,18H,2-3,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCBXSWHPQACJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2)C(=O)C3=CC(=CC=C3)Cl)CNC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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